Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate
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Overview
Description
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate: is a chemical compound with the molecular formula C8H14NNaO4S and a molecular weight of 243.26 g/mol . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate typically involves the reaction of azetidine with tert-butoxycarbonyl chloride in the presence of a base, followed by sulfonation with a suitable sulfonating agent. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is used as a reagent for the late-stage functionalization of nitrogen-containing heterocycles. It is part of a toolbox of diversification reagents that allow for regioselective modifications .
Biology and Medicine: Its ability to form stable intermediates makes it useful in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability are advantageous in various manufacturing processes .
Mechanism of Action
The mechanism of action of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate involves its ability to act as a sulfonating agentThis process is crucial in modifying the chemical properties and reactivity of the target molecules .
Comparison with Similar Compounds
- Sodium tetrahydropyransulfinate
- Sodium 4,4-difluorocyclohexanesulfinate
- Sodium trifluoropropylsulfinate
- Zinc isopropylsulfinate
- Sodium 1-(trifluoromethyl)cyclopropanesulfinate
- Sodium butane-1-sulfinate
- Sodium p-toluenesulfinate
- Sodium propane-1-sulfinate
Uniqueness: Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate stands out due to its tert-butoxycarbonyl protecting group, which provides additional stability and reactivity. This makes it particularly useful in reactions requiring precise control over regioselectivity and functional group compatibility .
Biological Activity
Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential applications in drug development.
Chemical Structure and Synthesis
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a sulfinyl group attached to an azetidine ring. The general formula can be represented as:
The compound is synthesized through various methods, often involving the protection of amine functionalities and subsequent introduction of the sulfinyl group. The synthesis pathway typically includes:
- Formation of azetidine derivatives.
- Introduction of the Boc protecting group.
- Sulfonation to yield the sulfinate derivative.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to possess inhibitory effects against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values reported for these pathogens range from 4 to 8 µg/mL, indicating moderate efficacy against resistant strains .
The precise mechanism through which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with bacterial cell membranes or inhibit key metabolic pathways essential for bacterial survival. Structural studies may help elucidate specific binding sites and interactions.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was evaluated for its antimicrobial properties against clinical isolates of Mycobacterium tuberculosis. The compound demonstrated MIC values as low as 0.5 µg/mL against both sensitive and resistant strains, showcasing its potential as a therapeutic agent in treating tuberculosis .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on human cancer cell lines to evaluate the safety profile of this compound. The compound exhibited selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, with IC50 values indicating effective inhibition of cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells at concentrations around 0.126 µM .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest moderate oral bioavailability and a half-life suitable for therapeutic applications. Further studies are needed to optimize dosing regimens.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the azetidine ring or the sulfinyl group can significantly alter biological activity. For instance, variations in substituents on the azetidine nitrogen have been shown to enhance antimicrobial potency . This information is crucial for guiding future synthetic efforts aimed at developing more potent derivatives.
Properties
IUPAC Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4S.Na/c1-8(2,3)13-7(10)9-4-6(5-9)14(11)12;/h6H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPHAOQWDKDUAC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1622013-57-3 |
Source
|
Record name | sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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